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Efficacy and Safety Profile

The following tables summarize key efficacy and safety data from the Phase 1 study (NCT02695550)

involving patients with advanced ALK-positive NSCLC [1] [2].

Table 1: Efficacy of Conteltinib in ALK-Positive NSCLC Patients

Patient
Population

Number of
Patients

Overall
Response Rate
(ORR)

Median Progression-
Free Survival (PFS)

Median Duration
of Response
(DoR)

ALK TKI-naïve 39 64.1% (25/39) 15.9 months 15.0 months

Received
crizotinib
previously

21 33.3% (7/21) 6.73 months 6.60 months

Table 2: Common Treatment-Related Adverse Events (TRAEs) in All Patients (n=64)

Adverse Event All Grades Incidence (n, %) Grade ≥3 Incidence

Diarrhea 46 (71.9%) Not specified
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Adverse Event All Grades Incidence (n, %) Grade ≥3 Incidence

Elevated Serum Creatinine 29 (45.3%) Not specified

Elevated Aspartate Aminotransferase (AST) 25 (39.1%) Not specified

Nausea 24 (37.5%) Not specified

Any TRAE 58 (90.6%) 9 (14.1%)

Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical study.

Clinical Trial Design and Dosing Protocol

This protocol outlines the design of the Phase 1 study that established the safety, pharmacokinetics, and

recommended Phase 2 dose [1] [3].

Study Design: First-in-human, multicenter, open-label, single-arm Phase 1 trial with dose-escalation

and dose-expansion phases [1].
Dosing Schedule - Dose Escalation: Conteltinib was administered orally at doses of 50, 100, 200,

300, 450, 600, and 800 mg QD in sequential cohorts. A single dose was given 7 days before Cycle 1,
Day 1 for pharmacokinetic (PK) analysis [1].

Dosing Schedule - Dose Expansion: If responses were observed, additional patients were enrolled
at specific doses for further efficacy and safety evaluation [1].

Treatment Duration: 28-day cycles, continued until disease progression, unacceptable toxicity, or
patient withdrawal [1].

Primary Endpoints: Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), and incidence of
Adverse Events (AEs) [1].

Key Inclusion Criteria:
Patients aged 18-75 with histologically confirmed advanced ALK-positive NSCLC.

ECOG performance status ≤2.
At least one measurable lesion.

Adequate organ function [1].
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Preclinical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Conteltinib against

various kinases [1] [4].

Objective: To evaluate the in vitro potency of Conteltinib against ALK, FAK, and Pyk2 kinases.

Method: Enzymatic kinase assays were performed to measure the inhibition of kinase activity.
Key Reagents: Purified kinase domains, ATP, test compound (Conteltinib).

Procedure: Conteltinib was serially diluted and incubated with the kinase and substrate. The
reaction was initiated by adding ATP, and the remaining kinase activity was measured.

Data Analysis: IC₅₀ values were calculated from dose-response curves. Conteltinib showed IC₅₀

values of 16 nM for ALK and 1.6 nM for FAK [4].

Mechanism of Action and Signaling Pathways

Conteltinib is a potent, ATP-competitive inhibitor that primarily targets ALK and also potently inhibits

Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2) [1] [4].

The diagram below illustrates its key mechanisms of action in suppressing tumor growth and overcoming

resistance.

Key Mechanisms:

ALK Inhibition: Conteltinib potently inhibits ALK, a key driver in ALK-positive NSCLC, blocking

downstream oncogenic signaling pathways like PI3K/AKT, RAS/MEK/ERK, and JAK/STAT that
promote tumor cell growth and survival [1].

FAK/Pyk2 Inhibition: By inhibiting FAK, Conteltinib disrupts the FAK-SRC signaling axis, reducing
tumor cell migration, invasion, and metastasis. FAK inhibition can also affect tumor microenvironment

signaling [5] [6].
Overcoming Resistance: The drug demonstrates activity against various crizotinib-resistant ALK

mutations (including L1196M, G1202R, and F1174L), making it a potential therapy after first-line
treatment failure [1].

Key Considerations for Clinical Development

Dosing Rationale: The 600 mg QD dose for ALK TKI-naïve patients was selected as the

recommended Phase 2 dose (RP2D) as the maximum tolerated dose (MTD) was not reached, and
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this dose showed promising efficacy [1]. Pharmacokinetic modeling can be leveraged to optimize

dosing regimens, such as comparing QD versus BID schedules for optimal patient compliance and
efficacy [7].

Safety Management: The safety profile is generally manageable. Proactive monitoring of
gastrointestinal events (diarrhea, nausea) and liver function (elevated AST) is recommended [1].

Combination Potential: Given its dual ALK and FAK inhibition, exploring Conteltinib in combination
with other targeted therapies or chemotherapy could be a strategic direction to overcome resistance

and improve outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s524211?utm_src=pdf-bulk
https://www.smolecule.com/products/s524211?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

